Cas no 883498-52-0 (S-(2-Chloropropionyl)-p-mercaptotoluene)

S-(2-Chloropropionyl)-p-mercaptotoluene 化学的及び物理的性質
名前と識別子
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- S-(2-Chloropropionyl)-p-mercaptotoluene
- S-(4-methylphenyl) 2-chloropropanethioate
- S-(2-CHLOROPROPIONYL)-4-MERCAPTOTOLUENE
- 883498-52-0
- AKOS015848598
-
- MDL: MFCD03425947
- インチ: 1S/C10H11ClOS/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h3-6,8H,1-2H3
- InChIKey: YZFIEIFBYLSJEJ-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(=O)SC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 214.0219138g/mol
- どういたいしつりょう: 214.0219138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 3.6
S-(2-Chloropropionyl)-p-mercaptotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C588258-100mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
A2B Chem LLC | AY10518-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 1g |
$105.00 | 2024-04-19 | |
TRC | C588258-500mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
TRC | C588258-50mg |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-5g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 5g |
3022.0CNY | 2021-07-05 | |
Matrix Scientific | 007377-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |
883498-52-0 | 97% | 1g |
$46.00 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007377-1g |
S-(2-Chloropropionyl)-p-mercaptotoluene |
883498-52-0 | 97% | 1g |
746.0CNY | 2021-07-05 | |
Matrix Scientific | 007377-5g |
S-(2-Chloropropionyl)-p-mercaptotoluene, 97% |
883498-52-0 | 97% | 5g |
$186.00 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633717-1g |
S-(p-tolyl) 2-chloropropanethioate |
883498-52-0 | 98% | 1g |
¥537.00 | 2024-04-27 |
S-(2-Chloropropionyl)-p-mercaptotoluene 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
S-(2-Chloropropionyl)-p-mercaptotolueneに関する追加情報
S-(2-Chloropropionyl)-p-mercaptotoluene (CAS No 883498-52-0): A Comprehensive Overview
S-(2-Chloropropionyl)-p-mercaptotoluene, also known by its CAS registry number 883498-52-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of p-mercaptotoluene, which serves as a versatile building block for various chemical reactions. The introduction of the 2-chloropropionyl group into the structure of p-mercaptotoluene imparts unique properties, making it a valuable compound for both academic research and industrial applications.
The molecular structure of S-(2-Chloropropionyl)-p-mercaptotoluene consists of a toluene derivative with a mercapto group (-SH) attached to the para position of the benzene ring. The 2-chloropropionyl group is introduced via an acylation reaction, resulting in a compound with enhanced reactivity and functionality. This compound is particularly notable for its ability to participate in nucleophilic substitution reactions due to the presence of the thiol group and the chlorinated acyl group.
Recent studies have highlighted the potential of S-(2-Chloropropionyl)-p-mercaptotoluene in the synthesis of advanced materials, such as polymers and nanoparticles. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. For instance, researchers have explored its use in creating biocompatible polymers for medical applications, where its thiol group plays a crucial role in cross-linking reactions.
In terms of physical properties, S-(2-Chloropropionyl)-p-mercaptotoluene exhibits a melting point of approximately 115°C and is soluble in common organic solvents such as dichloromethane and acetone. Its chemical stability under various conditions has been thoroughly investigated, revealing its suitability for use in both laboratory settings and industrial processes. The compound's reactivity is further enhanced by the presence of the chlorinated acyl group, which can undergo various transformations depending on the reaction conditions.
The synthesis of S-(2-Chloropropionyl)-p-mercaptotoluene typically involves a two-step process: first, the preparation of p-mercaptotoluene through oxidation or substitution reactions, followed by acylation using chloroacetyl chloride or similar reagents. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
One of the most promising applications of S-(2-Chloropropionyl)-p-mercaptotoluene lies in its use as an intermediate in pharmaceutical chemistry. Its ability to form stable disulfide bonds has led to its incorporation into drug delivery systems, where it plays a role in controlling the release of active pharmaceutical ingredients. Additionally, its thiol group enables it to act as a reducing agent in various biochemical reactions, further expanding its utility.
From an environmental perspective, researchers have also investigated the biodegradability and toxicity of S-(2-Chloropropionyl)-p-mercaptotoluene. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, producing non-toxic byproducts. This makes it a more eco-friendly alternative compared to other similar compounds that may persist in the environment or produce harmful metabolites.
In conclusion, S-(2-Chloropropionyl)-p-mercaptotoluene (CAS No 883498-52-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potential uses for this compound, its significance in the chemical community is expected to grow further.
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